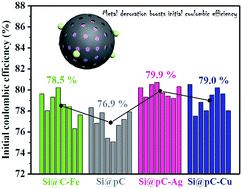Boosting the initial coulombic efficiency in silicon anodes through interfacial incorporation of metal nanocrystals†
Journal of Materials Chemistry A Pub Date: 2019-07-01 DOI: 10.1039/C9TA05340A
Abstract
Silicon-based anodes generally suffer from huge volume change and continuous formation of unstable solid-electrolyte interfaces (SEIs) during lithiation/delithiation processes. The most promising strategy to solve this problem is to introduce a coating layer. For instance, a carbon coating layer not only enhances the electrical conductivity, but also serves as a structural buffer to relieve the huge volume expansion. However, the introduction of a carbon layer generally increases the specific surface area of the active material and results in excessive formation of SEI films, resulting in the degradation of the initial coulombic efficiency (ICE). To overcome these challenges, we propose a strategy of interfacial incorporation of metal nanocrystals to boost the ICE from 76.9% to 79.9%. This design relies on a satellite-like architecture, where metal nanocrystals (such as Ag, Cu and Fe) are decorated on the surface of polydopamine-derived carbon-encapsulated commercial silicon nanoparticles. In this regard, the metal nanocrystals promote the improvement of electrical conductivity and reduce the inter-particle resistance, thus significantly raising the ICE value. This new insight may contribute to a better understanding of the ICE and the rational design of other anode materials for lithium-ion batteries.


Recommended Literature
- [1] Solvolysis of 3,4-Dihalogeno-3,4-dihydro- 2H-naphtho[1,2-b]pyrans and 1,2-Dihalogeno-2,3-dihydro-1H-naphtho[2,1-b]pyrans
- [2] XC.—The heats of association of acetic and heptoic acids in the vapour state
- [3] Direct synthesis of hydrogen peroxide with no ionic halides in solution
- [4] A high-sensitivity fluorescent probe with a self-immolative spacer for real-time ratiometric detection and imaging of alkaline phosphatase activity†
- [5] On the origin of the blocking effect of grain-boundaries on proton transport in yttrium-doped barium zirconates
- [6] Back cover
- [7] In silico prediction of annihilators for triplet–triplet annihilation upconversion via auxiliary-field quantum Monte Carlo†
- [8] A capillary electrophoresis method for the simultaneous analysis of ammonium and metals in animal wastes used in biogas production
- [9] Diels–Alder cycloaddition polymerization of highly aromatic polyimides and their multiblock copolymers†
- [10] The anti-cancer activity of green tea, coffee and cocoa extracts on human cervical adenocarcinoma HeLa cells depends on both pro-oxidant and anti-proliferative activities of polyphenols†










